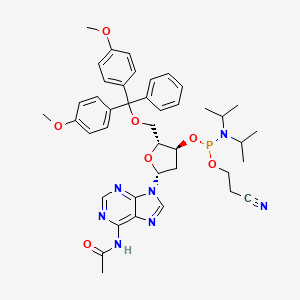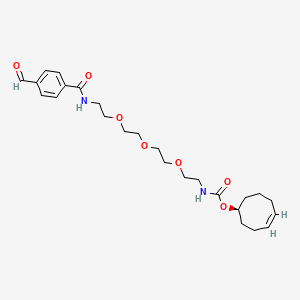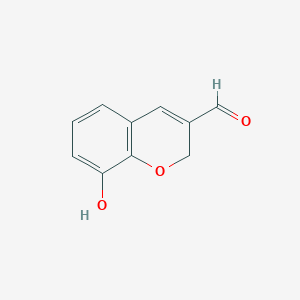![molecular formula C33H44ClN3O6 B11931721 4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)
4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aplaviroc hydrochloride is a spiro-diketo-piperazine compound that functions as a potent noncompetitive allosteric antagonist of the CCR5 receptor. It was developed by GlaxoSmithKline for the treatment of HIV infection. Aplaviroc hydrochloride specifically targets the CCR5 receptor, which is a crucial entry point for the HIV virus into human cells .
準備方法
The synthesis of aplaviroc hydrochloride involves multiple steps, starting with the formation of the spiro-diketo-piperazine core. The synthetic route typically includes:
Step 1: Formation of the diketopiperazine ring through cyclization reactions.
Step 2: Introduction of the butyl and cyclohexyl groups via alkylation reactions.
Step 3: Attachment of the phenoxybenzoic acid moiety through etherification reactions.
Step 4: Conversion to the hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Aplaviroc hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diketopiperazine core, affecting its binding affinity to the CCR5 receptor.
Substitution: Substitution reactions, particularly on the phenoxybenzoic acid moiety, can lead to the formation of analogs with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions are typically derivatives of aplaviroc hydrochloride with altered chemical and biological properties .
科学的研究の応用
Chemistry: Used as a model compound for studying spiro-diketo-piperazine chemistry and its interactions with biological targets.
Biology: Investigated for its role in modulating CCR5 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for HIV infection due to its ability to inhibit viral entry into host cells.
作用機序
Aplaviroc hydrochloride exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding is noncompetitive and allosteric, meaning that aplaviroc hydrochloride changes the receptor’s shape, preventing the HIV virus from attaching and entering the cell. The molecular targets involved include the CCR5 receptor and associated signaling pathways that are crucial for HIV entry .
類似化合物との比較
Aplaviroc hydrochloride is part of a class of compounds known as CCR5 antagonists. Similar compounds include:
Maraviroc: Another CCR5 antagonist used clinically for HIV treatment. Unlike aplaviroc hydrochloride, maraviroc has been approved for use and has a better safety profile.
Vicriviroc: A CCR5 antagonist that also showed promise in clinical trials but faced challenges similar to aplaviroc hydrochloride regarding safety concerns.
TAK-779: An earlier CCR5 antagonist with potent antiviral activity but limited clinical development due to pharmacokinetic issues.
Aplaviroc hydrochloride is unique in its specific binding profile and prolonged receptor occupancy, which distinguishes it from other CCR5 antagonists .
特性
IUPAC Name |
4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBMSGFNQRUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)


![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)





